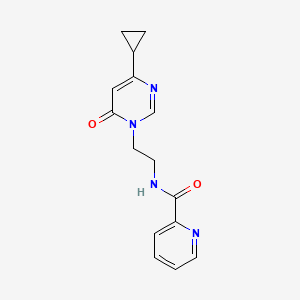![molecular formula C25H32N4O3S B2749912 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 477303-32-5](/img/structure/B2749912.png)
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a chemical compound that belongs to the class of adamantane derivatives . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes, like the compound , is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
The molecular structure of adamantane derivatives is unique and complex. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are unique due to their structure. They are known for their high reactivity, which offers extensive opportunities for their utilization in various applications .Applications De Recherche Scientifique
Spectral and Quantum Chemical Analysis
A study conducted by Al-Ghulikah et al. (2019) explored the spectral and quantum chemical aspects of a similar adamantane-based compound. This research involved Fourier transform infrared and Raman spectra recording, alongside UV/Vis spectrum analysis in ethanol. DFT and TDDFT calculations were performed to predict vibrational IR, Raman spectra, and electronic absorption spectrum, indicating features of intramolecular charge transfer. This type of analysis is crucial for understanding the molecular and electronic structure of adamantane derivatives, which can be pivotal for designing new molecules with desired properties (Al-Ghulikah et al., 2019).
Antimicrobial and Anti-inflammatory Activities
Research by El-Emam et al. (2014) on adamantane derivatives, including triazole thiols, revealed potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria and the pathogenic fungus Candida albicans. Certain compounds displayed significant anti-inflammatory activity against carrageenan-induced paw edema in rats, showcasing the potential therapeutic applications of these molecules in treating infections and inflammation (El-Emam et al., 2014).
Synthesis and Properties
The synthesis and properties of adamantane derivatives have been widely explored. For example, Takagi et al. (2005) demonstrated a one-pot reaction of ethyl 2,4-dioxocyclohexanecarboxylate with 2-phenylethyl 2-(acetoxymethyl)acrylate or 2-(acetoxymethyl)-1-phenyl-2-propen-1-one via domino Michael reactions and a Dieckmann condensation. This methodology offers a novel approach to constructing adamantane derivatives, highlighting the versatility and potential of these compounds in various applications (Takagi et al., 2005).
Mécanisme D'action
Orientations Futures
The future directions in the field of adamantane chemistry involve the development of novel methods for the synthesis of unsaturated adamantane derivatives . There is also a focus on creating and utilizing new materials based on natural and synthetic nanodiamonds . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also being explored .
Propriétés
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S/c1-2-32-22(30)16-33-24-28-27-21(29(24)15-17-6-4-3-5-7-17)14-26-23(31)25-11-18-8-19(12-25)10-20(9-18)13-25/h3-7,18-20H,2,8-16H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZKRZDBOPSMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
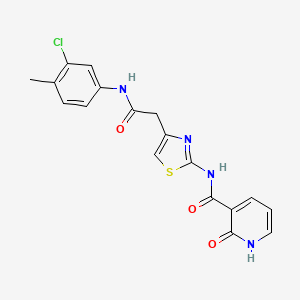
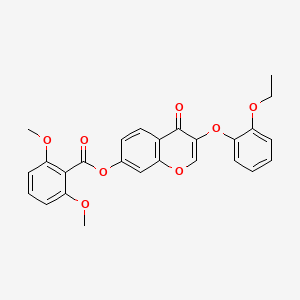
![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-thiophen-3-ylethanone](/img/structure/B2749836.png)
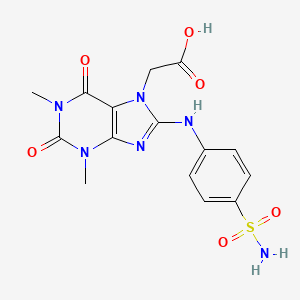
![9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2749839.png)
![N'-(5-chloro-2-methylphenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B2749840.png)
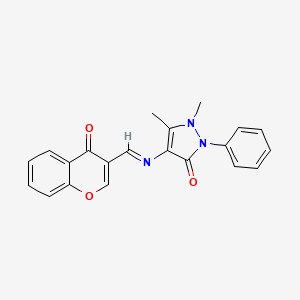
![7-Fluoro-3-({1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2749844.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2749845.png)
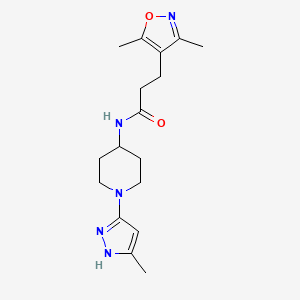
![(Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2749847.png)


